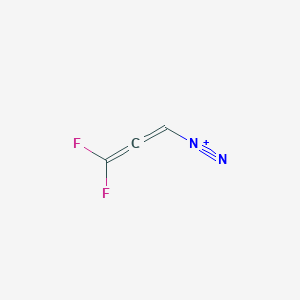
3,3-Difluoropropadiene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of two fluorine atoms attached to a propadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl derivatives through diazotization reactions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3,3-Difluoropropadiene-1-diazonium typically involves the diazotization of 3,3-difluoropropadiene. This process can be carried out using nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction is highly exothermic and requires careful temperature control, usually close to 0°C, to prevent decomposition of the diazonium intermediate .
In industrial settings, continuous-flow methodologies have been developed to improve the safety and efficiency of diazonium salt synthesis. These methods allow for better temperature control and mixing, reducing the risk of side reactions and decomposition .
Analyse Chemischer Reaktionen
3,3-Difluoropropadiene-1-diazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: Diazonium compounds can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reaction .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoropropadiene-1-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Diazonium compounds are employed in the modification of biomolecules for research purposes.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Difluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is attributed to the presence of the N≡N triple bond, which is a good leaving group .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoropropadiene-1-diazonium can be compared with other diazonium compounds, such as:
1,3-Difluorobenzene: Similar in that it contains fluorine atoms, but differs in its aromatic structure.
3,3,3-Trifluoropropene: Contains three fluorine atoms but lacks the diazonium group.
Arenediazonium Salts: These compounds are widely used in organic synthesis and have similar reactivity patterns.
The uniqueness of this compound lies in its combination of a diazonium group with a difluoropropadiene backbone, offering distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
918108-30-2 |
|---|---|
Molekularformel |
C3HF2N2+ |
Molekulargewicht |
103.05 g/mol |
InChI |
InChI=1S/C3HF2N2/c4-3(5)1-2-7-6/h2H/q+1 |
InChI-Schlüssel |
NKTOCSBBFBTCSU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=C(F)F)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



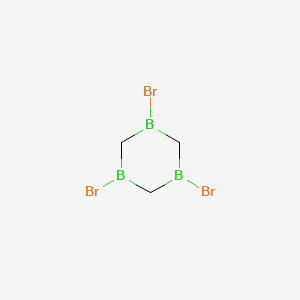
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)

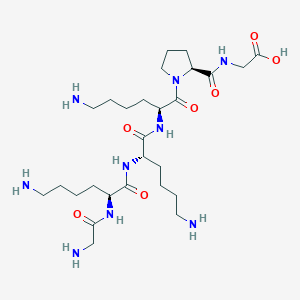
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
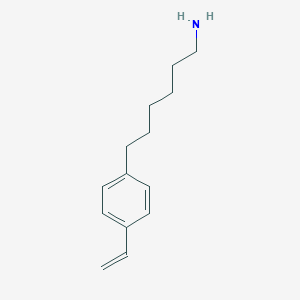
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)

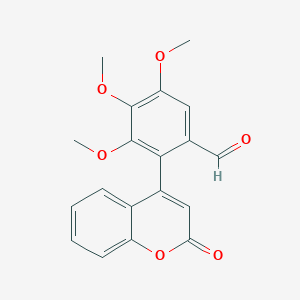
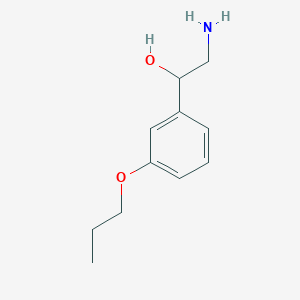
![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)

